3-Chlorothiophene-2-carbonyl chloride
Overview
Description
3-Chlorothiophene-2-carbonyl chloride is a chemical compound characterized by the presence of chlorine and carbonyl functional groups attached to a thiophene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chlorothiophene-2-carbonyl chloride typically involves the chlorination of 3-chlorothiophene-2-carboxylic acid using thionyl chloride. The reaction is carried out in an inert gas protective atmosphere, maintaining a reaction temperature below 0°C. The 3-chlorothiophene-2-carboxylic acid is added in batches, followed by stirring at room temperature for 10 to 30 minutes. The mixture is then subjected to a heating backflow reaction for 1 to 3 hours, followed by desolvation and reduced pressure distillation .
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The use of nonpolar solvents like carbon tetrachloride and the maintenance of specific reaction conditions ensure high yield and product purity .
Chemical Reactions Analysis
Types of Reactions: 3-Chlorothiophene-2-carbonyl chloride undergoes various chemical reactions, including:
Nucleophilic Acyl Substitution: This reaction involves the replacement of the chlorine atom with a nucleophile, forming different derivatives.
Electrophilic Aromatic Substitution: The thiophene ring can undergo substitution reactions where electrophiles replace hydrogen atoms on the ring.
Common Reagents and Conditions:
Nucleophilic Acyl Substitution: Common reagents include amines, alcohols, and thiols. The reaction typically occurs under mild conditions with the presence of a base to neutralize the hydrochloric acid formed.
Electrophilic Aromatic Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are used under acidic conditions.
Major Products:
Nucleophilic Acyl Substitution: Produces amides, esters, and thioesters.
Electrophilic Aromatic Substitution: Produces halogenated, nitrated, and sulfonated thiophene derivatives.
Scientific Research Applications
3-Chlorothiophene-2-carbonyl chloride is widely used in scientific research due to its versatility in organic synthesis. Its applications include:
Chemistry: Used as a building block for the synthesis of various heterocyclic compounds.
Biology: Employed in the synthesis of biologically active molecules, including pharmaceuticals.
Medicine: Utilized in the development of drugs and therapeutic agents.
Industry: Applied in the production of agrochemicals, dyes, and polymers
Mechanism of Action
The mechanism of action of 3-Chlorothiophene-2-carbonyl chloride involves nucleophilic acyl substitution, where the carbonyl carbon is attacked by a nucleophile, leading to the displacement of the chlorine atom. This reaction is facilitated by the electron-withdrawing effect of the carbonyl group, which makes the carbonyl carbon more susceptible to nucleophilic attack .
Comparison with Similar Compounds
- 2-Chloro-5-methylthiophene
- 2,5-Dichlorothiophene
- 5-Chlorothiophene-2-carboxylic acid
Uniqueness: 3-Chlorothiophene-2-carbonyl chloride is unique due to its dual functional groups (chlorine and carbonyl) attached to the thiophene ring, which provides a versatile platform for various chemical transformations. Its ability to undergo both nucleophilic acyl substitution and electrophilic aromatic substitution reactions makes it a valuable reagent in organic synthesis .
Properties
IUPAC Name |
3-chlorothiophene-2-carbonyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2Cl2OS/c6-3-1-2-9-4(3)5(7)8/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCPHKTQMABHWPY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1Cl)C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2Cl2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80370970 | |
Record name | 3-Chlorothiophene-2-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80370970 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
86427-02-3 | |
Record name | 3-Chlorothiophene-2-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80370970 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 86427-02-3 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 3-chlorothiophene-2-carbonyl chloride in the synthesis of thieno[2',3':5,6]pyrano[2,3-c]pyrazol-4(1H)-ones?
A1: this compound acts as a key building block in the two-step synthesis of thieno[2',3':5,6]pyrano[2,3-c]pyrazol-4(1H)-ones. [] The process involves reacting it with 1-substituted or 1,3-disubstituted 2-pyrazolin-5-ones in the presence of calcium hydroxide and refluxing 1,4-dioxane. This reaction yields the corresponding 4-(3-chlorothiophene-2-carbonyl)pyrazol-5-ols. Subsequently, these intermediates undergo cyclization using sodium hydride in dimethylformamide (DMF) to form the desired thieno[2',3':5,6]pyrano[2,3-c]pyrazol-4(1H)-one ring system. []
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